
4-Methoxyphenyl 3-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 3-chloropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 3-chloropropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-chloropropanoate typically involves the esterification of 4-methoxyphenol with 3-chloropropanoic acid. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 3-chloropropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropanoate moiety can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 3-chloropropanoic acid.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or thioesters.
Hydrolysis: Products are 4-methoxyphenol and 3-chloropropanoic acid.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Applications De Recherche Scientifique
4-Methoxyphenyl 3-chloropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It can be employed in studies investigating enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 3-chloropropanoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate access. The methoxy group and the ester moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl acetate: Similar structure but lacks the chlorine atom.
3-Chloropropanoic acid: Contains the chloropropanoate moiety but lacks the methoxyphenyl group.
4-Methoxyphenyl propanoate: Similar structure but lacks the chlorine atom.
Uniqueness
4-Methoxyphenyl 3-chloropropanoate is unique due to the presence of both the methoxy group and the chloropropanoate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
34985-50-7 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 3-chloropropanoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-2-4-9(5-3-8)14-10(12)6-7-11/h2-5H,6-7H2,1H3 |
Clé InChI |
YIDZNXNGEIAZTM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



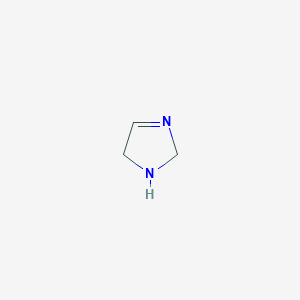

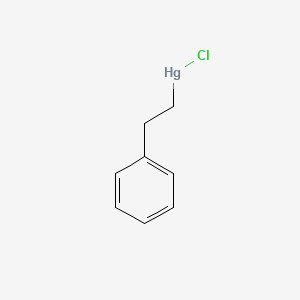
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
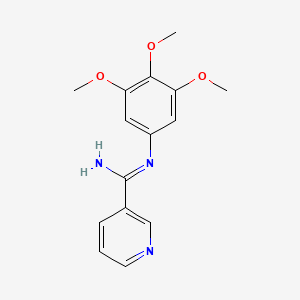

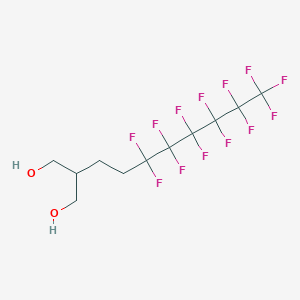

![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
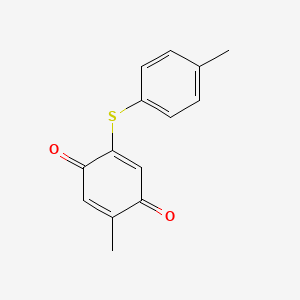
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
